molecular formula C17H22O3 B14237856 Ethyl 8-(benzyloxy)octa-2,4-dienoate CAS No. 212184-58-2

Ethyl 8-(benzyloxy)octa-2,4-dienoate

Cat. No.: B14237856
CAS No.: 212184-58-2
M. Wt: 274.35 g/mol
InChI Key: WSZZRGIFQMNWBW-UHFFFAOYSA-N
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Description

Ethyl 8-(benzyloxy)octa-2,4-dienoate is an organic compound with the molecular formula C17H22O3 It is a derivative of octadienoic acid, characterized by the presence of a benzyloxy group attached to the eighth carbon of the octadienoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(benzyloxy)octa-2,4-dienoate typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Negishi coupling, which uses ethyl (E)- and (Z)-β-bromoacrylates as starting materials . The reaction conditions often include the use of cesium fluoride (CsF) or tetrabutylammonium fluoride (nBu4NF) as promoter bases to achieve high stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed alkenylation processes. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(benzyloxy)octa-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy-substituted carboxylic acids, while reduction can produce saturated esters.

Scientific Research Applications

Ethyl 8-(benzyloxy)octa-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 8-(benzyloxy)octa-2,4-dienoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-(benzyloxy)octa-2,4-dienoate is unique due to its specific benzyloxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

212184-58-2

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

ethyl 8-phenylmethoxyocta-2,4-dienoate

InChI

InChI=1S/C17H22O3/c1-2-20-17(18)13-9-4-3-5-10-14-19-15-16-11-7-6-8-12-16/h3-4,6-9,11-13H,2,5,10,14-15H2,1H3

InChI Key

WSZZRGIFQMNWBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC=CCCCOCC1=CC=CC=C1

Origin of Product

United States

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